- Selective reduction of ketones using water as a hydrogen source under high hydrostatic pressureOrganic & Biomolecular Chemistry, 2012, 10(36), 7321-7326,
Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)
4,4-dimethylcyclohexan-1-ol structure
4,4-dimethylcyclohexan-1-ol Properties
Names and Identifiers
-
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexan-1-ol
- Cyclohexanol, 4,4-dimethyl-
- 4,4-dimethyl-cyclohexanol
- Cyclohexanol,4,4-dimethyl-
- 4,4-dimethyl-1-cyclohexanol
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SY047599
- EN002271
- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
- ST2410874
- AB0027725
- W9592
- 932D014
- A844474
- J-
- 4,4-Dimethylcyclohexanol (ACI)
- GS-4181
- J-514021
- DTXSID70239320
- Cyclohexanol, dimethyl-
- EN300-141606
- AKOS006227678
- 932-01-4
- DB-008360
- SCHEMBL43449
- CS-W019410
- 4 pound not4-Dimethylcyclohexanol
- MFCD00101954
- DB-243440
- +Expand
-
- MFCD00101954
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- OC1CCC(C)(C)CC1
Computed Properties
- 128.12
- 1
- 1
- 0
- 128.12
- 9
- 86.7
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- 20.2
Experimental Properties
- 1.94750
- 20.23000
- 1.4613
- 186.05°C
- 28 °C
- 66.6°C
- 0.9250
4,4-dimethylcyclohexan-1-ol Price
4,4-dimethylcyclohexan-1-ol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Reference
- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutionsEuropean Journal of Organic Chemistry, 2000, (9), 1793-1797,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
Reference
- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcoholsSynthetic Communications, 2003, 33(11), 1951-1961,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
Reference
- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with OxoneJournal of the American Chemical Society, 2009, 131(1), 251-262,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Alcohol dehydrogenase
Reference
- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanonesBulletin des Societes Chimiques Belges, 1980, 89(5), 389-98,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodideBritish Journal of Pharmacology, 1992, 106(4), 819-22,
Synthetic Circuit 9
Reaction Conditions
Reference
- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydrideTetrahedron, 1980, 36(13), 1937-42,
Synthetic Circuit 10
Reaction Conditions
Reference
- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radicalJournal of the Chemical Society, 1979, (11), 1535-9,
Synthetic Circuit 11
Reaction Conditions
Reference
- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydesNouveau Journal de Chimie, 1979, 3(5), 311-20,
Synthetic Circuit 12
Reaction Conditions
Reference
- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acidsHelvetica Chimica Acta, 1977, 60(2), 482-94,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C
1.2 -35 °C
1.2 -35 °C
Reference
- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C
Reference
- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bondsChemical Communications (Cambridge, 2016, 52(10), 2043-2046,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Reference
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
4,4-dimethylcyclohexan-1-ol Raw materials
- 4,4-dimethylcyclohex-2-en-1-one
- 4,4-dimethylcyclohexan-1-one
- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-
4,4-dimethylcyclohexan-1-ol Preparation Products
4,4-dimethylcyclohexan-1-ol Suppliers
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:932-01-4)
SUN YAO
18064098002
1248580055@qq.com
4,4-dimethylcyclohexan-1-ol Related Literature
-
1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
-
2. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
-
3. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
932-01-4 (4,4-dimethylcyclohexan-1-ol) Related Products
- 98-52-2(4-(tert-Butyl)cyclohexanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 4534-74-1(4-Ethylcyclohexanol)
- 20601-38-1([1,1'-Bi(cyclohexane)]-4,4'-diol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 80-97-7(5-α-cholestan-3-β-ol)
- 589-91-3(4-Methylcyclohexanol)
- 707-37-9(3,5-Dimethyladamantan-1-ol)
- 16844-71-6(Epi-Friedelanol)
- 52204-65-6(4-Propylcyclohexanol)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol
99%
25g
371.0